![molecular formula C19H22N2O2S B495147 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole](/img/structure/B495147.png)
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoimidazole core, an ethylsulfanyl group, and a methoxy-phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the ethylsulfanyl group: This step involves the nucleophilic substitution of an appropriate ethylsulfanyl reagent with the benzoimidazole core.
Attachment of the methoxy-phenoxy moiety: This can be accomplished through a nucleophilic aromatic substitution reaction, where the phenoxy group is introduced using a suitable phenol derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoimidazole core can be reduced under specific conditions to yield dihydrobenzoimidazole derivatives.
Substitution: The methoxy-phenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole involves its interaction with specific molecular targets and pathways. The benzoimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The ethylsulfanyl and methoxy-phenoxy groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy moiety and have been studied for their pharmacological activities.
Benzoimidazole derivatives: Compounds with a benzoimidazole core are widely researched for their therapeutic potential in various diseases.
Uniqueness
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C19H22N2O2S |
|---|---|
Peso molecular |
342.5g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole |
InChI |
InChI=1S/C19H22N2O2S/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)24-14-13-23-16-10-8-15(22-2)9-11-16/h4-11H,3,12-14H2,1-2H3 |
Clave InChI |
MYIYRRKJBSMOTG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


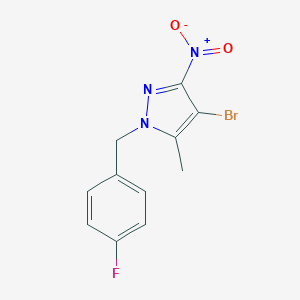
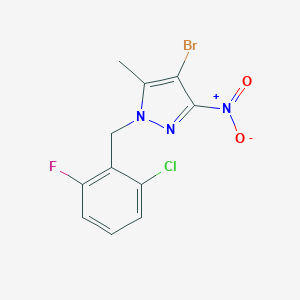

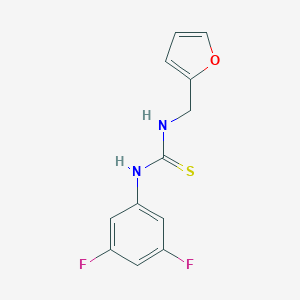
![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)
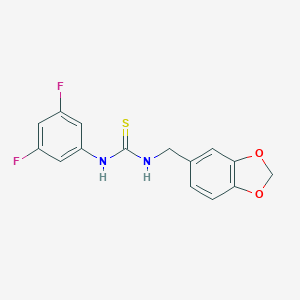
![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495079.png)
![6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495081.png)
![2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495082.png)
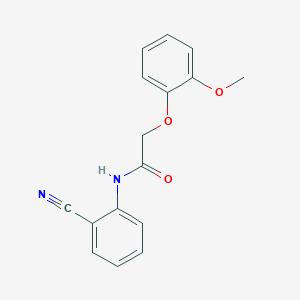
![2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol](/img/structure/B495084.png)
![1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495085.png)
![6-methyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495086.png)
